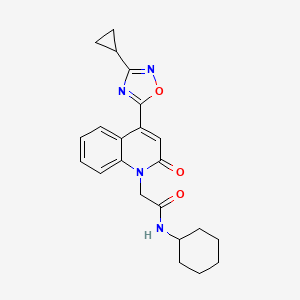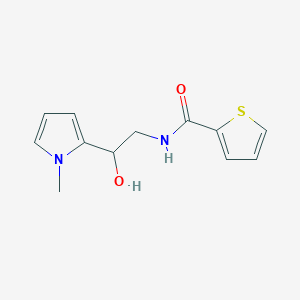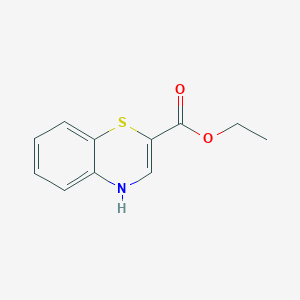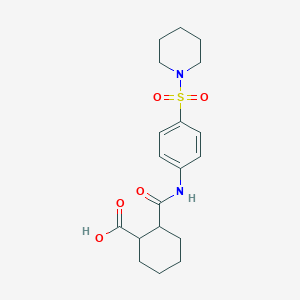
Tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate involves the inhibition of several key enzymes and proteins that are involved in cancer cell proliferation and viral replication. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate has been found to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation. It also inhibits viral replication by targeting key enzymes and proteins involved in the viral life cycle.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate in lab experiments is its potent anticancer and antiviral activity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation of using this compound is that it may have off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the research on tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate. One potential direction is to study its efficacy in combination with other anticancer or antiviral agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
In conclusion, tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate is a promising compound that has shown potent anticancer and antiviral activity. Its mechanism of action involves the inhibition of key enzymes and proteins involved in cancer cell proliferation and viral replication. While it has several advantages for lab experiments, further research is needed to determine its efficacy and safety for clinical use.
Synthesis Methods
The synthesis of tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate involves a multi-step process. The first step is the preparation of tert-butyl 3-aminocarbamothioylaminoazetidine-1-carboxylate by reacting tert-butyl 3-aminocarbamothioylaminoacetate with ethyl 2-bromoacetate. The resulting product is then treated with sodium methoxide to obtain tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It also shows antiviral activity against hepatitis C virus and dengue virus.
properties
IUPAC Name |
tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2S/c1-9(2,3)15-8(14)13-4-6(5-13)11-7(16)12-10/h6H,4-5,10H2,1-3H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRODHLNUDPGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminocarbamothioylamino)azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2796253.png)



![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2796261.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2796263.png)
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)